![molecular formula C13H9FN2OS B023927 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one CAS No. 50263-91-7](/img/structure/B23927.png)

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Overview

Description

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one, also known as 4-FPMT, is an organic compound belonging to the thienopyrimidine family. It is a colorless, odorless crystalline solid that is insoluble in water and has a melting point of 129-130°C. 4-FPMT has a variety of applications in scientific research, including as a catalyst, a reagent, and a substrate. It is also used in medicinal chemistry and as a diagnostic tool.

Scientific Research Applications

Antitumor Activity

This compound has been explored for its potential in antitumor applications. The thieno[2,3-d]pyrimidin-2-one scaffold is a common feature in molecules with antiproliferative effects against various cancer cell lines . Researchers have designed and synthesized derivatives of this compound to evaluate their antitumor activity, particularly against human cancer cell lines such as MGC-803, PC-3, A549, and H1975. The modifications on the pyrimidine ring can lead to compounds with significant potential as antitumor agents.

Anti-inflammatory Properties

Pyrimidine derivatives, including thieno[2,3-d]pyrimidin-2-one, have been studied for their anti-inflammatory activities . These compounds can inhibit the expression and activities of key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This makes them valuable in the development of new anti-inflammatory agents with enhanced activities and minimal toxicity.

Antitubercular Agents

The structural motif of thieno[2,3-d]pyrimidin-2-one has been utilized in the design of antitubercular agents . These compounds have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The research in this area focuses on the synthesis and structure-activity relationships of these derivatives, aiming to improve their efficacy as anti-TB compounds.

BTK Inhibitors for B-cell Malignancies

Derivatives of thieno[2,3-d]pyrimidin-2-one have been developed as Bruton’s tyrosine kinase (BTK) inhibitors . BTK is a key component in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B cells. Inhibitors targeting BTK can be effective in treating B-cell malignancies and autoimmune diseases.

Synthesis of Pyrazolopyridine Derivatives

The compound serves as a precursor in the synthesis of pyrazolopyridine derivatives . These derivatives have diverse applications, including as intermediates in pharmaceutical synthesis. The methods for assembling the pyrazolopyridine system from thieno[2,3-d]pyrimidin-2-one derivatives are of significant interest in medicinal chemistry.

Chalcogenation Reactions

Thieno[2,3-d]pyrimidin-2-one derivatives are also used in chalcogenation reactions . These reactions involve the introduction of chalcogen atoms (such as sulfur or selenium) into organic compounds. The resulting derivatives can have various applications, including in the development of new materials and in organic synthesis.

Mechanism of Action

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been reported to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Mode of Action

For instance, some pyrido[2,3-d]pyrimidines have been reported to inhibit the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors .

Biochemical Pathways

Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

Similar compounds have been found to have good traditional drug-like properties .

Result of Action

For instance, some pyrido[2,3-d]pyrimidines have demonstrated potent antitumor activity .

Action Environment

It’s worth noting that the synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation .

properties

IUPAC Name |

4-(2-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2OS/c1-7-6-9-11(8-4-2-3-5-10(8)14)15-13(17)16-12(9)18-7/h2-6H,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCWXOLBESBZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC(=O)N=C2S1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614676 | |

| Record name | 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one | |

CAS RN |

50263-91-7 | |

| Record name | 4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

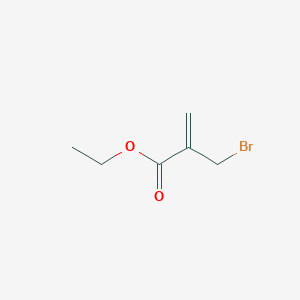

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)

![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)

![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)